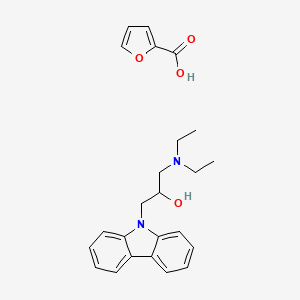
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has a complex structure featuring a carbazole moiety, a diethylamino group, and a furan-2-carboxylate. Its molecular formula is C21H28N2O2, with a molecular weight of approximately 348.46 g/mol. The structure can be represented as follows:
This compound exhibits its biological effects through several mechanisms:
- DNA Intercalation : The carbazole moiety can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects on cancer cells.
- Reactive Oxygen Species (ROS) Generation : The furan ring can participate in redox reactions, generating ROS that induce oxidative stress in cells, contributing to its anticancer properties.
- Enzyme Interaction : The diethylamino group may modulate the activity of various enzymes and receptors, potentially enhancing or inhibiting specific biological pathways.
Anticancer Activity
Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7) .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In tests against several bacterial strains, it exhibited significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to reduce neuronal cell death in models of oxidative stress, potentially through its ROS scavenging ability .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| 1-Carbazol-9-yl-3-(diethylamino)propan-2-ol | Structure | 15 µM (MCF-7) | Moderate |
| 1-Carbazol-9-yl-3-(furan-2-yloxy)-propan-2-ol | Structure | 25 µM (A549) | Weak |
| 1-Carbazol-9-yl-3-(methylamino)-propan-2-ol | Structure | 12 µM (MCF-7) | Strong |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a clinical setting, a derivative of this compound was tested against clinical isolates of resistant bacteria, showing promising results that warrant further investigation into its use as an antibiotic .
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(diethylamino)propan-2-ol;furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.C5H4O3/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;6-5(7)4-2-1-3-8-4/h5-12,15,22H,3-4,13-14H2,1-2H3;1-3H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWXNZYDUFCYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=COC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














